molecular formula C19H23FN2O4S B2469398 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-90-9

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2469398
CAS RN: 2034313-90-9
M. Wt: 394.46
InChI Key: IOPZBZZOHAHUOO-UHFFFAOYSA-N
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Description

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing the 1,3,4-oxadiazole moiety, such as those derived from piperidine and phenylsulfonyl groups, are of interest due to their biological activities. For instance, the synthesis of various 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides has been explored. These compounds were tested against the butyrylcholinesterase (BChE) enzyme and showed potential ligand-BChE binding affinity, highlighting their significance in biochemical studies (Khalid et al., 2016).

Antimicrobial Activity

Research has shown that N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound , exhibit notable antibacterial properties. For example, one study synthesized these derivatives and evaluated their effects on various bacterial strains, discovering that some compounds effectively inhibited the growth of certain bacteria (Iqbal et al., 2017).

Anticancer Potential

Compounds structurally related to 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, particularly those incorporating piperidine-4-carboxylic acid ethyl ester and 1,3,4-oxadiazole, have been investigated for their anticancer properties. In one study, these compounds were synthesized and showed promising results against various cancer cell lines, suggesting potential applications in cancer treatment (Rehman et al., 2018).

Molecular Dynamics and Quantum Chemical Studies

Piperidine derivatives have been the subject of molecular dynamics simulations and quantum chemical studies to understand their interactions and inhibition properties, such as in the context of corrosion inhibition. These studies offer insights into the molecular behaviors of such compounds, which can be crucial for developing new materials and chemical processes (Kaya et al., 2016).

properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-13-10-15(20)4-5-18(13)27(24,25)22-8-6-16(7-9-22)26-17-11-14(2)21(3)19(23)12-17/h4-5,10-12,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPZBZZOHAHUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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